1-(2,2-Difluorocyclopropyl)ethyl acetate

Solvolysis kinetics Reaction rate comparison Fluorine substitution effect

1-(2,2-Difluorocyclopropyl)ethyl acetate (CAS 509072-71-3) is a fluorinated organic compound belonging to the class of carboxylic acid esters, characterized by a gem-difluorocyclopropyl group attached to an ethyl acetate moiety. It possesses a molecular formula of C7H10F2O2 and a molecular weight of 164.15 g/mol.

Molecular Formula C7H10F2O2
Molecular Weight 164.15 g/mol
Cat. No. B12843272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorocyclopropyl)ethyl acetate
Molecular FormulaC7H10F2O2
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESCC(C1CC1(F)F)OC(=O)C
InChIInChI=1S/C7H10F2O2/c1-4(11-5(2)10)6-3-7(6,8)9/h4,6H,3H2,1-2H3
InChIKeySSBYCHFGXKHXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,2-Difluorocyclopropyl)ethyl acetate: Procurement Specifications for a Fluorinated Cyclopropane Ester Building Block


1-(2,2-Difluorocyclopropyl)ethyl acetate (CAS 509072-71-3) is a fluorinated organic compound belonging to the class of carboxylic acid esters, characterized by a gem-difluorocyclopropyl group attached to an ethyl acetate moiety [1]. It possesses a molecular formula of C7H10F2O2 and a molecular weight of 164.15 g/mol [1]. The compound exhibits a computed XLogP3-AA value of 1.6, indicating moderate lipophilicity, and its structure features a strained, three-membered cyclopropane ring with two fluorine substituents on a single carbon atom [1]. This specific structural motif is of interest in medicinal chemistry and agrochemical research for its potential to modulate molecular properties.

Critical Procurement Rationale: Why Unfluorinated or Other Ester Analogs Are Not Equivalent to 1-(2,2-Difluorocyclopropyl)ethyl acetate


Generic substitution fails due to the unique combination of the strained cyclopropane ring and the powerful electron-withdrawing effect of the gem-difluoro group [1]. This substitution pattern significantly alters the molecule's physicochemical properties, including lipophilicity (XLogP3-AA = 1.6) [1], and profoundly impacts reactivity, particularly the rate and regioselectivity of ring-opening reactions compared to non-fluorinated or even mono-fluorinated cyclopropyl analogs [2]. The gem-difluoro motif is a recognized metabolically stable bioisostere [3], meaning that substituting this compound for a less specialized building block could lead to a substantial, and potentially detrimental, change in the biological activity, metabolic profile, or synthetic utility of the final target molecule.

Comparative Evidence Guide: Quantifying the Performance Advantage of 1-(2,2-Difluorocyclopropyl)ethyl acetate Over Analogs


Quantified Enhanced Reactivity: Rate Acceleration of Solvolysis for 1-(2,2-Difluorocyclopropyl)ethyl Derivatives

The acetolysis reaction rate is significantly accelerated by the gem-difluoro substitution pattern on the cyclopropane ring. 1-(2,2-Difluorocyclopropyl)ethyl tosylate, a direct synthetic derivative of the target ester, undergoes acetolysis at a substantially lower temperature (42 °C) compared to the non-fluorinated cyclopropylmethyl tosylate analog, which requires a temperature of 92 °C for comparable reactivity [1]. This represents a 50 °C reduction in reaction temperature to achieve a similar kinetic profile.

Solvolysis kinetics Reaction rate comparison Fluorine substitution effect

Procurement Rationale: The Gem-Difluorocyclopropane Motif as a Validated Bioisostere

The gem-difluorocyclopropane unit, which forms the core of 1-(2,2-difluorocyclopropyl)ethyl acetate, is a recognized privileged scaffold in medicinal chemistry. It acts as a metabolically stable bioisostere for other chemical groups, offering improvements in metabolic stability, binding affinity, and membrane permeability compared to non-fluorinated cyclopropanes or acyclic alkyl chains [1][2]. While a direct numerical comparison for this specific ester is not available in the open literature, this class-level inference is supported by a broad body of evidence for related difluorocyclopropane derivatives.

Bioisosterism Metabolic stability Medicinal chemistry

Establishing a Baseline: Quantitative Physicochemical Properties for 1-(2,2-Difluorocyclopropyl)ethyl acetate

The lipophilicity of 1-(2,2-Difluorocyclopropyl)ethyl acetate is quantified by a computed XLogP3-AA value of 1.6 [1]. This value establishes a baseline for property comparison and compound optimization. While a direct comparator value is not provided here, this data is essential for any scientific user to evaluate the compound against their specific experimental requirements, such as in logD or permeability assays, and to compare it with their own in-house data for related ester building blocks.

Lipophilicity XLogP3 Physicochemical property

Validated Application Scenarios for Procuring 1-(2,2-Difluorocyclopropyl)ethyl acetate


Medicinal Chemistry: Incorporation of a Metabolically Stable Bioisostere into Drug Leads

This compound is an ideal building block for introducing a gem-difluorocyclopropyl group into lead compounds as a metabolically stable bioisostere [1][2]. The motif is known to enhance metabolic stability and binding affinity in drug candidates. This is directly supported by its classification as a privileged scaffold in medicinal chemistry and its use in the synthesis of biologically active molecules [1][2].

Synthetic Methodology Development: Leveraging the Unique Reactivity of Gem-Difluorocyclopropanes

Researchers can utilize 1-(2,2-difluorocyclopropyl)ethyl acetate in studies focused on ring-opening reactions of gem-difluorocyclopropanes. Its enhanced reactivity profile, as evidenced by the low-temperature acetolysis of its tosylate derivative [3], allows for the exploration of new catalytic methods and the synthesis of complex fluorinated building blocks under milder conditions compared to non-fluorinated analogs.

Agrochemical Research: Synthesis of Novel Pesticide Candidates

Derivatives of 2-(2,2-difluorocyclopropyl)acetic acid, the core structure of which can be accessed from this ester, have been patented for use as insecticides, acaricides, and fungicides [4][5]. Procuring this ester provides a direct entry point into the synthesis of this class of active compounds, which is a key differentiator from generic esters not associated with this specific patent-protected chemical space.

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